4-{[(6Z)-5-IMINO-7-OXO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL 4-METHYLBENZENE-1-SULFONATE
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Overview
Description
4-{[(6Z)-5-IMINO-7-OXO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL 4-METHYLBENZENE-1-SULFONATE is a complex organic compound with a unique structure that combines a thiadiazolo-pyrimidine core with a methoxyphenyl and methylbenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(6Z)-5-IMINO-7-OXO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL 4-METHYLBENZENE-1-SULFONATE typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and bases like potassium hydroxide (KOH) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-{[(6Z)-5-IMINO-7-OXO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL 4-METHYLBENZENE-1-SULFONATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy and sulfonate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
4-{[(6Z)-5-IMINO-7-OXO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL 4-METHYLBENZENE-1-SULFONATE has several scientific research applications:
Chemistry: This compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.
Industry: It can be used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-{[(6Z)-5-IMINO-7-OXO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL 4-METHYLBENZENE-1-SULFONATE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and proteins, potentially inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition where the compound competes with the natural substrate for binding to the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole: This compound shares a similar core structure but differs in the substituents attached to the core.
4-[(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate: Another compound with a similar sulfonate group but a different core structure.
Uniqueness
What sets 4-{[(6Z)-5-IMINO-7-OXO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL 4-METHYLBENZENE-1-SULFONATE apart is its unique combination of a thiadiazolo-pyrimidine core with methoxyphenyl and methylbenzenesulfonate groups. This unique structure imparts specific chemical properties and biological activities that are not found in other similar compounds.
Properties
Molecular Formula |
C23H22N4O5S2 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
[4-[(Z)-(5-imino-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H22N4O5S2/c1-4-5-20-26-27-21(24)17(22(28)25-23(27)33-20)12-15-8-11-18(19(13-15)31-3)32-34(29,30)16-9-6-14(2)7-10-16/h6-13,24H,4-5H2,1-3H3/b17-12-,24-21? |
InChI Key |
IABOLPMFEXXMRQ-IFSHFEHQSA-N |
SMILES |
CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C)OC)C(=O)N=C2S1 |
Isomeric SMILES |
CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C)OC)/C(=O)N=C2S1 |
Canonical SMILES |
CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C)OC)C(=O)N=C2S1 |
Origin of Product |
United States |
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